molecular formula C3H11ClN2 B152796 Propylhydrazine hydrochloride CAS No. 56795-66-5

Propylhydrazine hydrochloride

Cat. No. B152796
CAS RN: 56795-66-5
M. Wt: 110.58 g/mol
InChI Key: VWNFFIGQDGOCIA-UHFFFAOYSA-N
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Description

Propylhydrazine hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various hydrazine derivatives and their complexes, which can offer insights into the behavior and characteristics of related compounds. For instance, the design of a new host compound that forms a complex with methylhydrazine through hydrogen bonding is discussed . Additionally, the synthesis of a p-chlorophenylhydrazone derivative from a reaction with p-chlorophenylhydrazine hydrochloride is described . These studies suggest that hydrazine derivatives can form stable complexes and exhibit specific reactivity under certain conditions.

Synthesis Analysis

The synthesis of hydrazine derivatives is highlighted in several papers. For example, N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides are synthesized through the reaction of aryl-propanone hydrochlorides with hydrazine hydrate . Similarly, the reaction of 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride is completed rapidly at room temperature, yielding a hydrazone . These examples demonstrate the reactivity of hydrazine derivatives in synthesis and their potential to form a variety of compounds.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is crucial for understanding their properties and reactivity.

Scientific Research Applications

1. Protein Chemical Synthesis

  • Application Summary: Hydrazide chemistry, including the use of Propylhydrazine hydrochloride, has drawn attention in the field of protein chemical synthesis. Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .
  • Methods of Application: The hydrazide group can serve as a readily accessible precursor of a thioester, improving the efficiency and scope of native chemical ligation for protein chemical synthesis .
  • Results or Outcomes: This strategy has been used to produce otherwise difficult-to-obtain proteins for biological and pharmaceutical studies .

2. Activity-Based Protein Profiling

  • Application Summary: Propylhydrazine has been used in the development of clickable, nucleophilic hydrazine probes for “reverse-polarity” activity-based protein profiling (RP-ABPP) .
  • Methods of Application: In RP-ABPP, Propylhydrazine was used as a competitor for hydrazine probe .
  • Results or Outcomes: This application has allowed for the profiling and discovery of protein electrophiles in human cells .

3. Ion Exchange Resins

  • Application Summary: Ion exchange resins (IER) have received considerable attention from pharmaceutical scientists because of their versatile properties as drug delivery vehicles . Synthetic ion exchange resins have been used in pharmacy and medicine for taste masking or controlled release of drugs .
  • Methods of Application: The use of IER has occupied an important place in the development of controlled- or sustained-release systems because of their better drug-retaining properties and prevention of dose dumping .
  • Results or Outcomes: Several IER products for oral and peroral administration have been developed for immediate release and sustained release purposes .

4. Protein Linear Assembly

  • Application Summary: Acyl hydrazone chemistry, which involves the use of hydrazides, has been found useful for protein linear assembly .
  • Methods of Application: The acyl hydrazone linked protein was then exchanged with a thermodynamically more stable aminooxy-based FLAG probe for immunoblot assays .
  • Results or Outcomes: This method has been used for protein side-chain modifications, terminal modification, and cyclization .

5. Synthesis of Hydrazone-Schiff Bases

  • Application Summary: Hydrazides have been used in the synthesis of hydrazone-Schiff bases . These compounds have a wide range of applications in medicinal chemistry due to their biological activities .
  • Methods of Application: The synthesis involves combining suitable aldehydes with hydrazides . The resulting hydrazone-Schiff bases can then be used for further chemical transformations .
  • Results or Outcomes: This method has been used to produce a variety of hydrazone-Schiff bases, which are key intermediates in the synthesis of many biologically active compounds .

6. Synthetic Building Blocks

  • Application Summary: Propylhydrazine can be used as synthetic building blocks for various applications . It has been used in the development of clickable, nucleophilic hydrazine probes for “reverse-polarity” activity-based protein profiling .
  • Methods of Application: In this application, Propylhydrazine was used as a competitor for hydrazine probe .
  • Results or Outcomes: This application has allowed for the profiling and discovery of protein electrophiles in human cells .

Safety And Hazards

Propylhydrazine hydrochloride is classified as a self-reactive substance . It has a hazard classification of GHS02 and hazard statements of H242 . The precautionary statements include P210, P234, P235, P240, P370 + P378, and P403 . It should be stored at a temperature between 2-8°C .

properties

IUPAC Name

propylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNFFIGQDGOCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021208
Record name Propylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylhydrazine hydrochloride

CAS RN

56795-66-5
Record name Propylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
D Nagel, H Shimizu, B Toth - European Journal of Cancer (1965), 1975 - Elsevier
… The n-butylhydrazine hydrochloride and the n-propylhydrazine hydrochloride as far as we know are not used for any specific purpose and were chosen for the present tumorigenesis …
Number of citations: 13 www.sciencedirect.com
G Büchi, EW Warnhoff - Journal of the American Chemical Society, 1959 - ACS Publications
… Preliminary pharmacological tests indicate that Dl-phenyl-2-propylhydrazine hydrochloride is approximately twice as active as the racemate and four times as active as the L-isomer …
Number of citations: 85 pubs.acs.org
J Bernstein, KA Losee, CI Smith… - Journal of the American …, 1959 - ACS Publications
… Preliminary pharmacological tests indicate that Dl-phenyl-2-propylhydrazine hydrochloride is approximately twice as active as the racemate and four times as active as the L-isomer …
Number of citations: 12 pubs.acs.org
JH Weikel Jr, JE Salmon - Biochemical Pharmacology, 1962 - Elsevier
… At a dosage level of 10 mg/kg, isopropylhydrazine hydrochloride, sym-diisopropylhydrazine hydrochloride and N-benzyl-N’-isopropylhydrazine hydrochloride caused marked increases …
Number of citations: 7 www.sciencedirect.com
B Shetty - The Journal of Organic Chemistry, 1961 - ACS Publications
… as central stimulants, we have prepared in our laboratory l-phenyl-2-methyl-2-hydrazinopropane hydrochloride and Y- (1 -pheny l-2-¿-butyl) - Y Msopropylhydrazine hydrochloride to …
Number of citations: 8 pubs.acs.org
CG Bergstrom, RT Nicholson, RL Elton… - Journal of the …, 1959 - ACS Publications
… Preliminary pharmacological tests indicate that Dl-phenyl-2-propylhydrazine hydrochloride is approximately twice as active as the racemate and four times as active as the L-isomer …
Number of citations: 12 pubs.acs.org
HH FOX, JT GIBAS - The Journal of Organic Chemistry, 1955 - ACS Publications
… of sym-diisopropylhydrazine hydrochloride (10) dissolved in 50 ml. of hot pyridine was added portionwise, 9 g. of isonicotinyl chloride hydrochloride. …
Number of citations: 29 pubs.acs.org
E Taylor, J Driscoll - The Journal of Organic Chemistry, 1961 - ACS Publications
… as central stimulants, we have prepared in our laboratory l-phenyl-2-methyl-2-hydrazinopropane hydrochloride and Y- (1 -pheny l-2-¿-butyl) - Y Msopropylhydrazine hydrochloride to …
Number of citations: 7 pubs.acs.org
JH Biel, AE Drukker, TF Mitchell… - Journal of the …, 1959 - ACS Publications
The replacement of an amino or alkylamino group by a hydrazino or alkyl hydrazino moiety in a variety of aralkylamines has yielded a group of potent central stimulants which produce …
Number of citations: 103 pubs.acs.org
S Chen, X Xiao, H Gu, J Huang - Science Advances, 2021 - science.org
… In addition to BHC, we also tried other strong reducing agents including propylhydrazine hydrochloride (PHC) and (2-thienylmethyl)hydrazine hydrochloride (THC) with similar …
Number of citations: 209 www.science.org

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